molecular formula C21H22N2O4 B2463309 N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide CAS No. 1795434-69-3

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B2463309
CAS No.: 1795434-69-3
M. Wt: 366.417
InChI Key: TYLQSDRJVZDLHB-UHFFFAOYSA-N
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Description

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.417. The purity is usually 95%.
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Biological Activity

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound's structure features an oxazole ring, which is known for its biological relevance. The presence of the hydroxyl group and the alkyl chain contributes to its solubility and interaction with biological targets.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have shown that certain derivatives demonstrate strong scavenging activity against DPPH radicals, comparable to standard antioxidants like ascorbic acid .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes. Notably, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production. The IC50 values for related compounds ranged from 16.78 to 200 μM, indicating varying degrees of potency . The mechanism involves competitive inhibition, as demonstrated through kinetic studies using Lineweaver–Burk plots.

Case Study: Tyrosinase Inhibition

A study focused on the inhibition of mushroom tyrosinase revealed that compounds with structural similarities to this compound exhibited significant inhibitory effects. The strongest inhibitor showed an IC50 value of 16.78 μM, demonstrating a promising avenue for further exploration in skin-whitening agents .

Antiviral Activity

Compounds within the oxazole family have been investigated for antiviral properties. For example, certain derivatives were found to inhibit the activity of viral polymerases effectively. This suggests that this compound may also possess similar antiviral activities worthy of further research .

Data Summary

Biological ActivityMeasurement MethodResults (IC50)
Tyrosinase InhibitionKinetic Assays16.78 - 200 μM
Antioxidant ActivityDPPH Scavenging86% (compared to 96% for ascorbic acid)
Antiviral ActivityPolymerase InhibitionEC50 values < 35 μM

Properties

IUPAC Name

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-7-9-17(10-8-15)20(26-12-11-24)14-22-21(25)18-13-19(27-23-18)16-5-3-2-4-6-16/h2-10,13,20,24H,11-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYLQSDRJVZDLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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